3-Aminopentanoic acid hydrochloride
Overview
Description
3-Aminopentanoic acid hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is known that the compound is involved in the biosynthesis of the macrolactam antibiotic incednine . In this pathway, the glutamate 2,3-aminomutase IdnL4 converts L-glutamic acid to β-glutamic acid, which is then decarboxylated to (S)-3-aminobutyric acid .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Biological Activity
3-Aminopentanoic acid hydrochloride, also known as 3-aminopentanoic acid, is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicine and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
This compound is an amino acid derivative with a chemical formula of C₅H₁₂ClN₃O₂. It exists in two enantiomeric forms: (R)-3-aminopentanoic acid and (S)-3-aminopentanoic acid, which may exhibit different biological activities due to their stereochemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its amino group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of these target molecules.
Key Mechanisms:
- Neurotransmitter Analog : It has been studied for its potential role as a neurotransmitter analog, which may affect synaptic transmission and neuronal excitability.
- Enzyme Modulation : The compound can modulate the activity of enzymes involved in metabolic pathways, potentially influencing physiological processes such as energy metabolism and neurotransmission.
Biological Activity
Research indicates several biological activities associated with this compound:
- Anticonvulsant Properties : It has been investigated for its anticonvulsant effects, showing promise in reducing seizure activity in animal models.
- Neuroprotective Effects : Studies suggest that it may provide neuroprotection against excitotoxicity, which is relevant in conditions like stroke and neurodegenerative diseases.
- Role in Metabolism : The compound plays a role in metabolic pathways involving amino acids and may influence the metabolism of other neurotransmitters .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Anticonvulsant Study : A study demonstrated that administration of this compound significantly reduced the frequency and duration of seizures in rodent models, suggesting its potential as a therapeutic agent for epilepsy.
- Neuroprotection Research : In vitro experiments indicated that this compound could protect neuronal cells from glutamate-induced toxicity, highlighting its neuroprotective capabilities.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
3-Aminobutyric Acid | C₄H₉NO₂ | Neurotransmitter; GABA analog |
4-Aminobutyric Acid | C₄H₉NO₂ | Potential GABA receptor modulator |
3-Aminopentanoic Acid | C₅H₁₂ClN₃O₂ | Anticonvulsant; neuroprotective effects |
Properties
IUPAC Name |
3-aminopentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-2-4(6)3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERWBHFUQDIXNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674217 | |
Record name | 3-Aminopentanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80914-37-0 | |
Record name | 3-Aminopentanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.